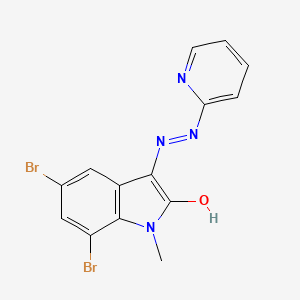
5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
説明
5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), also known as DBIMH, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. DBIMH is synthesized through a multi-step process, and its mechanism of action involves the inhibition of certain enzymes and receptors in the body.
科学的研究の応用
5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has shown potential applications in various fields of scientific research. In medicinal chemistry, 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been studied for its ability to inhibit certain enzymes and receptors, making it a potential candidate for the development of new drugs. In particular, 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, making it a potential candidate for the treatment of hyperpigmentation disorders. 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been studied for its anticancer properties, as it has been shown to inhibit the growth of certain cancer cells.
作用機序
The mechanism of action of 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) involves the inhibition of certain enzymes and receptors in the body. In particular, 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to inhibit the activity of certain cancer cells, although the exact mechanism of this inhibition is not yet fully understood.
Biochemical and Physiological Effects:
5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to have various biochemical and physiological effects. In particular, 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the activity of tyrosinase, leading to a decrease in melanin production. 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of this inhibition is not yet fully understood. 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that it has not yet been extensively studied in vivo, and its potential toxicity and side effects are not yet fully understood. Additionally, the mechanism of action of 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is not yet fully understood, which may limit its potential applications in certain fields of research.
将来の方向性
There are several future directions for research on 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of hyperpigmentation disorders and cancer. Another direction is to investigate its potential toxicity and side effects in vivo, in order to better understand its safety profile. Additionally, further research is needed to fully elucidate the mechanism of action of 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), which may lead to new insights into its potential applications in various fields of research.
合成法
The synthesis of 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) involves a multi-step process that begins with the reaction of 5,7-dibromo-1-methyl-1H-indole-2,3-dione with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 2-pyridinecarboxaldehyde to form the final product, 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). The synthesis of 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been optimized to increase yield and purity, and various analytical techniques such as NMR spectroscopy and HPLC have been used to confirm the structure and purity of the product.
特性
IUPAC Name |
5,7-dibromo-1-methyl-3-(pyridin-2-yldiazenyl)indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N4O/c1-20-13-9(6-8(15)7-10(13)16)12(14(20)21)19-18-11-4-2-3-5-17-11/h2-7,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUSYUHQLOJGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)Br)C(=C1O)N=NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416990 | |
| Record name | AC1NSXN8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromo-1-methyl-3-(pyridin-2-yldiazenyl)indol-2-ol | |
CAS RN |
5624-28-2 | |
| Record name | AC1NSXN8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



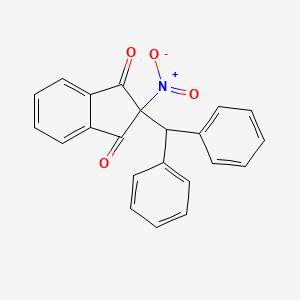
![methyl (2-bromo-6-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5070998.png)

![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 4-chlorobenzoate hydrochloride](/img/structure/B5071015.png)
![2,4-dichloro-5-{[(4-ethoxyphenyl)amino]sulfonyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B5071037.png)

![3-[(1-methyl-2-phenylethyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5071050.png)
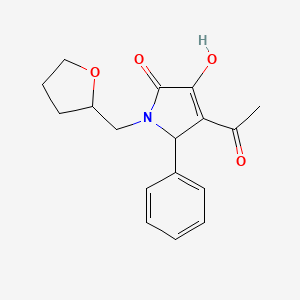
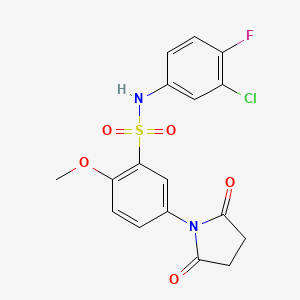
![2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5071064.png)
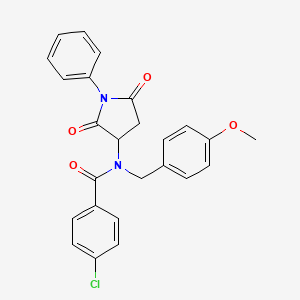
![3-(3,4-difluorophenyl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5071069.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5071091.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5071101.png)